molecular formula C9H10F2N2O5S B11098328 1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate

1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate

Cat. No.: B11098328
M. Wt: 296.25 g/mol
InChI Key: BPXGKTNWQXQPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate is a sulfonate ester derivative featuring a nitro group, fluorine substituents, and an aromatic amine moiety. The 4-aminobenzenesulfonate moiety is well-documented in environmental and synthetic chemistry, particularly in dye manufacturing and biodegradation studies .

Properties

Molecular Formula

C9H10F2N2O5S

Molecular Weight

296.25 g/mol

IUPAC Name

(1,1-difluoro-1-nitropropan-2-yl) 4-aminobenzenesulfonate

InChI

InChI=1S/C9H10F2N2O5S/c1-6(9(10,11)13(14)15)18-19(16,17)8-4-2-7(12)3-5-8/h2-6H,12H2,1H3

InChI Key

BPXGKTNWQXQPRN-UHFFFAOYSA-N

Canonical SMILES

CC(C([N+](=O)[O-])(F)F)OS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate typically involves the reaction of 1,1-difluoro-1-nitropropane with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonate Compounds

Diisopropylammonium 4-aminobenzenesulfonate

This molecular salt (C₆H₁₆N⁺·C₆H₆NO₃S⁻) shares the 4-aminobenzenesulfonate anion but pairs it with a diisopropylammonium cation. Key differences include:

  • Crystal Structure : Forms a 3D hydrogen-bonded network (space group P2₁/c, Z = 4) with N–H···O interactions, unlike the esterified nitro-fluoroalkyl group in the target compound .
  • Synthesis : Prepared via neutralization of sulfanilic acid with diisopropylamine, contrasting with the likely multi-step esterification required for the target compound .

4-Aminobenzenesulfonate (4-ABS) in Biodegradation

4-ABS is a parent compound degraded by Hydrogenophaga spp. via deamination to 4-sulfocatechol. The target compound’s nitro and fluoro groups may hinder biodegradation due to increased electron-withdrawing effects, as seen in halogenated xenobiotics .

Agrochemical Sulfonates (e.g., Dichlofluanid)

Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) shares fluorine and sulfonamide groups but differs in backbone structure. Fluorine in both compounds likely enhances stability and lipophilicity, impacting environmental persistence .

Structural and Functional Analysis

Table 1: Comparative Properties of Sulfonate Derivatives

Compound Molecular Weight (g/mol) Key Functional Groups Biodegradability Notes
1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate ~294 (estimated) Nitro, difluoroalkyl, sulfonate ester Likely recalcitrant due to electron-withdrawing groups
Diisopropylammonium 4-aminobenzenesulfonate 274.38 Ammonium cation, sulfonate anion Degrades via microbial deamination pathways
4-Aminobenzenesulfonate (4-ABS) 173.19 Aromatic amine, sulfonate Rapidly degraded by Hydrogenophaga spp.
Dichlofluanid 333.23 Fluoro, sulfenamide, dimethylamino Persistent in soil; used as fungicide

Research Implications and Gaps

  • Environmental Fate: Fluorine and nitro groups typically reduce biodegradation rates, as observed in halogenated aromatics .
  • Structural Analogues: The conserved sad operon in Hydrogenophaga spp.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.